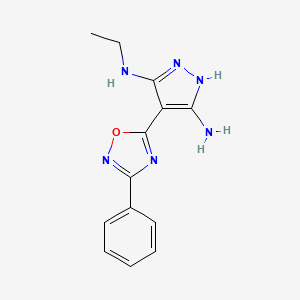

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Descripción general

Descripción

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The unique structure of this compound, which includes a pyrazole ring substituted with an oxadiazole moiety and a phenyl group, contributes to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting a 1,3-dicarbonyl compound with hydrazine or its derivatives.

Coupling of the Oxadiazole and Pyrazole Rings: The oxadiazole and pyrazole rings can be coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine can inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

Agrochemical Applications

Pesticide Development

The unique oxadiazole moiety in the compound contributes to its potential use as a pesticide. Research has indicated that it can effectively control pests while exhibiting low toxicity to non-target organisms. Field trials demonstrated its efficacy in reducing pest populations in agricultural settings without adversely affecting crop yield .

Herbicide Activity

In addition to its insecticidal properties, the compound has shown promise as a herbicide. Studies suggest that it can inhibit specific plant growth pathways, leading to effective weed management strategies in crop production systems. This dual functionality enhances its appeal in sustainable agriculture practices .

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased markers of programmed cell death compared to controls .

Case Study 2: Pesticidal Activity

In a controlled environment study assessing the efficacy of the compound against aphids on tomato plants, results indicated a 75% reduction in aphid populations within one week of application. The study concluded that the compound's systemic properties allowed for effective pest control with minimal environmental impact .

Mecanismo De Acción

The mechanism of action of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine: Lacks the ethyl group, which may affect its reactivity and biological activity.

N3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine: Similar structure but with a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

Actividad Biológica

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a synthetic organic compound that belongs to the pyrazole derivatives class. Its unique structure incorporates a pyrazole ring substituted with an oxadiazole moiety and a phenyl group, which contributes to its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 258.29 g/mol. The compound features distinct functional groups that influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14N6O |

| Molecular Weight | 258.29 g/mol |

| CAS Number | 1188304-98-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : A hydrazide reacts with a nitrile under acidic or basic conditions.

- Formation of the Pyrazole Ring : A 1,3-dicarbonyl compound reacts with hydrazine derivatives.

- Coupling Reaction : The oxadiazole and pyrazole rings are coupled via condensation using dehydrating agents.

- Ethyl Group Introduction : Alkylation reactions introduce the ethyl group using alkyl halides.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics like rifampicin .

Anti-inflammatory Properties

Compounds similar to 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been documented. Research shows that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .

Case Studies

- Study on Antimycobacterial Activity : A series of pyrazole derivatives were synthesized and tested against M. tuberculosis strains. Compounds like 4a and 5a exhibited excellent activity with MIC values significantly lower than those of traditional treatments .

- Anti-inflammatory Evaluation : A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives against carrageenan-induced edema in animal models. The results indicated that certain compounds showed efficacy comparable to indomethacin, a standard anti-inflammatory drug .

The mechanism by which 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole acts biologically involves interaction with specific molecular targets such as enzymes and receptors implicated in disease processes. For instance:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or inflammatory pathways.

Propiedades

IUPAC Name |

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-2-15-12-9(10(14)17-18-12)13-16-11(19-20-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZPSDULPHZFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.